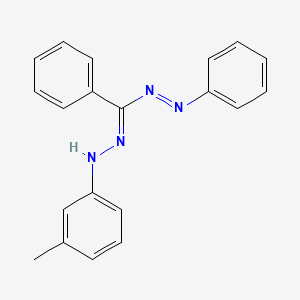
3,5-Diphenyl-1-(m-tolyl)formazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,5-Diphenyl-1-(m-tolyl)formazan typically involves the reaction of appropriate aromatic amines with tetrazolium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3,5-Diphenyl-1-(m-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Diphenyl-1-(m-tolyl)formazan has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Biology: The compound is used in biochemical assays to study enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,5-Diphenyl-1-(m-tolyl)formazan involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
3,5-Diphenyl-1-(m-tolyl)formazan can be compared with other similar compounds such as:
- 3,5-Diphenyl-1-(p-tolyl)formazan
- 1,5-Diphenyl-3-(p-tolyl)formazan
- Triphenylformazan
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and its applications in various research fields .
Eigenschaften
Molekularformel |
C20H18N4 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N'-(3-methylanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-9-8-14-19(15-16)22-24-20(17-10-4-2-5-11-17)23-21-18-12-6-3-7-13-18/h2-15,22H,1H3/b23-21?,24-20+ |
InChI-Schlüssel |
TXSUIVPRHHQNTM-GBNUVNFUSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N/N=C(\C2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


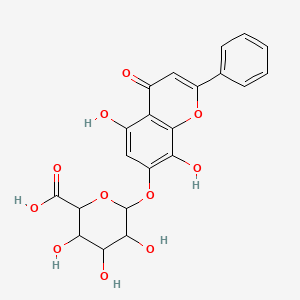
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
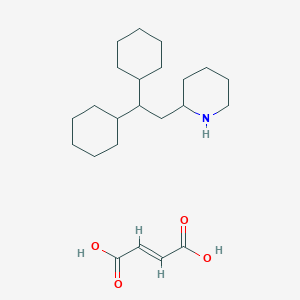
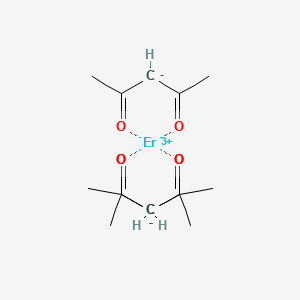
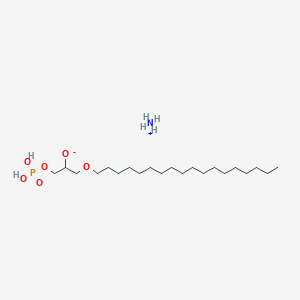
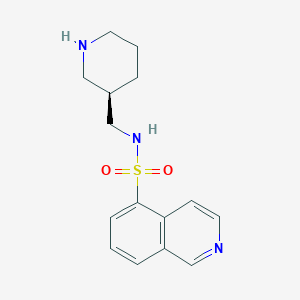
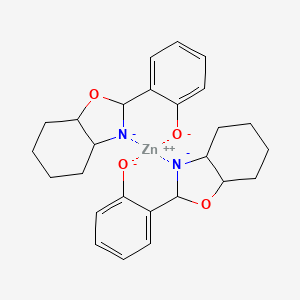
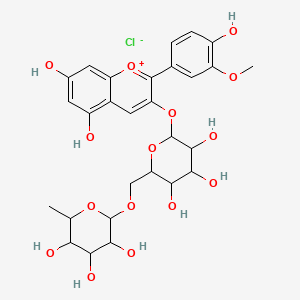
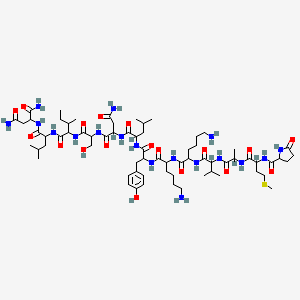
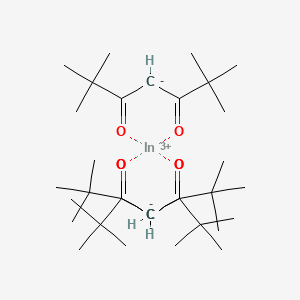
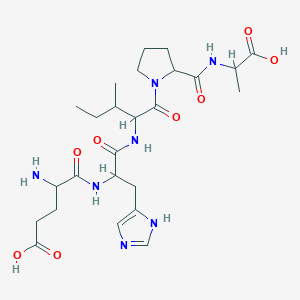
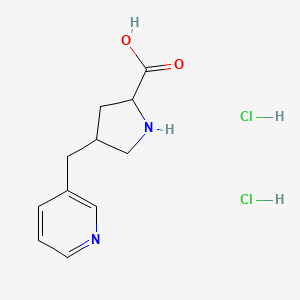
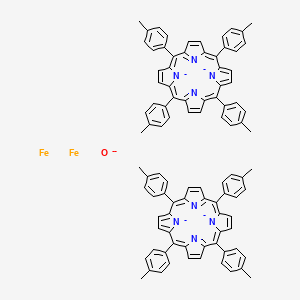
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
